N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide
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Overview
Description
N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a 2-chlorophenyl group, a chromen-4-one core, and a methoxyacetamide moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and the chromen-4-one intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Methoxyacetamide Moiety: The final step involves the reaction of the intermediate with methoxyacetyl chloride in the presence of a base such as triethylamine to form the methoxyacetamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide
- N-(2-(2-bromophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide
- N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide
Uniqueness
N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the 2-chlorophenyl group and the methoxyacetamide moiety enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H14ClNO4 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-4-oxochromen-6-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C18H14ClNO4/c1-23-10-18(22)20-11-6-7-16-13(8-11)15(21)9-17(24-16)12-4-2-3-5-14(12)19/h2-9H,10H2,1H3,(H,20,22) |
InChI Key |
RMHQNPMOTJIOEF-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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